N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide
Description
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a dioxane ring, an isoindolinone moiety, and an acetamide group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-17(8-11-10-22-6-7-23-11)14(19)9-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPITCBYZYDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 1,4-dioxane ring: This can be achieved through the cyclization of diethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Synthesis of the isoindolinone moiety: This step often involves the reaction of phthalic anhydride with an amine to form the isoindolinone structure.
Coupling of the dioxane and isoindolinone units: This can be done through a nucleophilic substitution reaction where the dioxane unit is attached to the isoindolinone moiety via a suitable linker.
Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the dioxane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide: can be compared with other compounds containing dioxane rings, isoindolinone moieties, or acetamide groups.
Phthalimide derivatives: Compounds like phthalimide share structural similarities with the isoindolinone moiety.
Dioxane-containing compounds: Compounds with dioxane rings are often used in pharmaceuticals and materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Biological Activity
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{15}N_{3}O_{4} |
| Molecular Weight | 273.28 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound has been linked to its interaction with specific cellular targets:
- HSP90 Inhibition : The compound exhibits properties similar to known HSP90 inhibitors, which disrupt the chaperone function of HSP90, leading to the degradation of client proteins involved in cancer progression .
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : The compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cell populations upon treatment with this compound.
In Vivo Studies
Limited in vivo studies have shown promising results:
- Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor growth compared to control groups.
Case Study 1: Breast Cancer Model
A study involving a xenograft model of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size after four weeks of treatment. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Case Study 2: Lung Cancer Model
In another study focusing on lung cancer, this compound was shown to enhance the efficacy of existing chemotherapeutic agents. Combination therapy led to a synergistic effect, improving overall survival rates in treated animals.
Q & A
Q. What synthetic methodologies are effective for preparing N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide?
Synthesis typically involves coupling reactions between isoindolinone derivatives and dioxane-containing precursors. A common approach is the use of LiOtBu as a base in solvents like PhCl, with N-bromophthalimide or similar reagents for functionalization . Reaction optimization (e.g., temperature, time) is critical to minimize by-products, as seen in analogous syntheses of isoindolinone-acetamide derivatives .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
Key methods include:
Q. What analytical techniques are suitable for assessing its stability under experimental conditions?
- HPLC : Monitor degradation products under varying pH/temperature .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability .
- UV-Vis spectroscopy : Track photodegradation in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic effects : Assess for tautomerism or rotational barriers in the dioxane or isoindolinone groups using variable-temperature NMR .
- Crystallographic validation : Compare experimental X-ray data with DFT-optimized structures to identify conformational discrepancies .
- Isotopic labeling : Use -labeled analogs to clarify ambiguous peaks .
Q. What strategies optimize reaction yields while avoiding side reactions (e.g., over-alkylation)?
- Stepwise protection/deprotection : Protect the isoindolinone nitrogen before coupling .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as demonstrated for related acetamide derivatives .
- Catalytic systems : Explore transition-metal-free conditions (e.g., visible-light-promoted activation) to suppress unwanted pathways .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Docking studies : Use software like AutoDock to predict interactions with targets (e.g., enzymes implicated in anticonvulsant activity) .
- QSAR models : Correlate substituent effects (e.g., dioxane ring size) with bioactivity data from assays .
- MD simulations : Evaluate stability of ligand-target complexes under physiological conditions .
Q. What experimental protocols address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins for controlled release .
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Standardize protocols : Align assay conditions (e.g., cell lines, incubation times) with published methods .
- Orthogonal validation : Confirm results using alternative techniques (e.g., enzymatic vs. cell-based assays) .
- Meta-analysis : Compare data with structurally similar compounds (e.g., benzothiazole-acetamide derivatives) to identify trends .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isoindolinone activation | N-Bromophthalimide, LiOtBu, PhCl, 24h | 60–75 | |
| Amide coupling | CDI, DMF, 60°C, 12h | 70–85 | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR (DMSO-d₆) | δ 3.2–3.5 (dioxane CH₂), δ 7.6–8.1 (isoindolinone aromatics) | |
| IR (KBr) | 1700–1750 cm⁻¹ (C=O stretching) | |
| HRMS | [M+H]⁺ calc. 345.1214, found 345.1210 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
